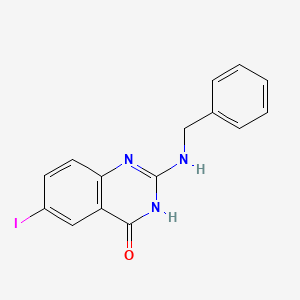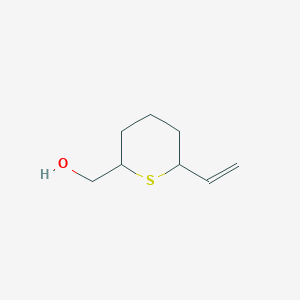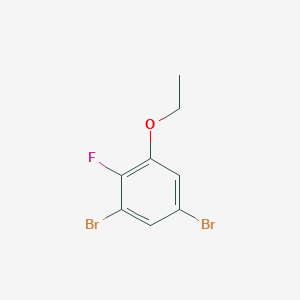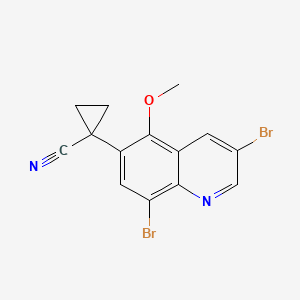
Ethyl 7-bromo-4-chloro-6-fluoroquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 7-bromo-4-chloro-6-fluoroquinoline-3-carboxylate is a chemical compound with the molecular formula C12H8BrClFNO2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing ethyl 7-bromo-4-chloro-6-fluoroquinoline-3-carboxylate involves the reaction of ethyl 6-bromo-7-fluoro-4-oxo-1H-quinoline-3-carboxylate with thionyl chloride in the presence of dimethylformamide (DMF) as a solvent. The reaction is typically carried out at 80°C for 4 hours. After the reaction, the mixture is concentrated under vacuum and quenched with ice/water. The product is then extracted using dichloromethane (DCM) and purified.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 7-bromo-4-chloro-6-fluoroquinoline-3-carboxylate can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine, chlorine, and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced under specific conditions to yield various derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups, while oxidation and reduction reactions can modify the quinoline ring structure.
Applications De Recherche Scientifique
Ethyl 7-bromo-4-chloro-6-fluoroquinoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is used as a building block for synthesizing potential pharmaceutical agents, particularly those targeting bacterial and viral infections.
Materials Science: It can be used in the development of novel materials with specific electronic and optical properties.
Biological Research: The compound is used in studies investigating the biological activity of quinoline derivatives, including their antimicrobial and anticancer properties.
Mécanisme D'action
The exact mechanism of action of ethyl 7-bromo-4-chloro-6-fluoroquinoline-3-carboxylate depends on its specific application. In medicinal chemistry, quinoline derivatives are known to interact with various molecular targets, including enzymes and receptors. For example, they can inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of bacterial DNA replication and transcription .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate
- Ethyl 7-chloro-6-fluoro-4-oxo-1H-quinoline-3-carboxylate
- Ethyl 7,8-diamino-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Uniqueness
Ethyl 7-bromo-4-chloro-6-fluoroquinoline-3-carboxylate is unique due to the specific arrangement of bromine, chlorine, and fluorine atoms on the quinoline ring. This unique structure can impart distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and materials science .
Propriétés
Formule moléculaire |
C12H8BrClFNO2 |
|---|---|
Poids moléculaire |
332.55 g/mol |
Nom IUPAC |
ethyl 7-bromo-4-chloro-6-fluoroquinoline-3-carboxylate |
InChI |
InChI=1S/C12H8BrClFNO2/c1-2-18-12(17)7-5-16-10-4-8(13)9(15)3-6(10)11(7)14/h3-5H,2H2,1H3 |
Clé InChI |
XGUXMXHHXGLPDE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C2=CC(=C(C=C2N=C1)Br)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


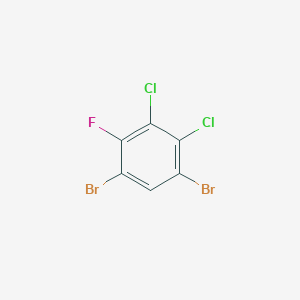
![methyl 5-[(Z)-N'-hydroxycarbamimidoyl]-2-methylbenzoate](/img/structure/B13099826.png)

![9-methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol](/img/structure/B13099841.png)
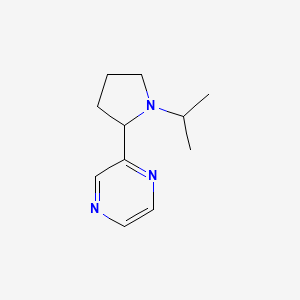
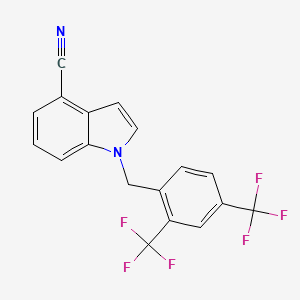
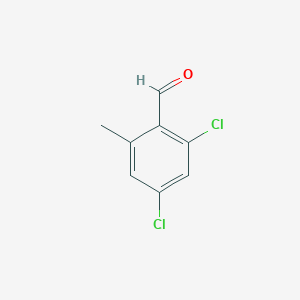
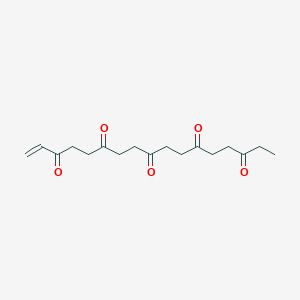
![5-Methoxy-3-(piperazin-1-yl)benzo[d]isoxazole](/img/structure/B13099866.png)
